Cbz-B3A

カタログ番号 B606516

CAS番号:

1884710-81-9

分子量: 706.882

InChIキー: JGEWUYSTHGIDHO-SANMLTNESA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

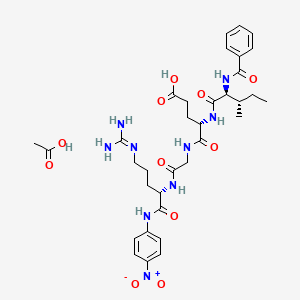

Cbz-B3A is a potent and selective inhibitor of mTORC1 signaling . It inhibits the phosphorylation of eIF4E binding protein 1 (4EBP1) and blocks 68% of translation . Cbz-B3A binds to ubiquilins 1, 2, and 4, which prevents mTORC1 activation .

Synthesis Analysis

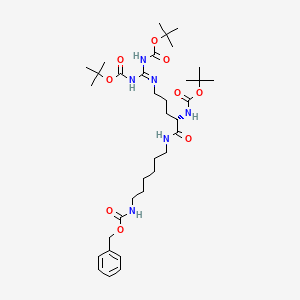

The synthesis of Cbz-B3A involves the use of the Cbz protecting group . The Cbz protecting group protects amines as less reactive carbamates in organic synthesis and is deprotected with hydrogenolysis . N-Cbz is orthogonal to numerous protecting groups as it’s stable to bases and acids .Molecular Structure Analysis

The molecular formula of Cbz-B3A is C35H58N6O9 . Its molecular weight is 706.87 g/mol . The structure of Cbz-B3A includes a benzyloxycarbonyl group (Cbz) which protects amines as carbamates .Chemical Reactions Analysis

Cbz-B3A has a larger effect on the phosphorylation of 4EBP1 than p70 S6k compared to repamycin . It inhibits mTOR through Ubiquilins . Cbz-B3A decreases the incorporation of [35 S]methionine/cysteine into protein in a dose-dependent manner .Physical And Chemical Properties Analysis

Cbz-B3A is a white to beige powder . It is soluble in DMSO at 20 mg/mL . The storage temperature for the powder is -20°C .科学的研究の応用

- Cbz-B3A inhibits the phosphorylation of eIF4E-binding protein 1 (4EBP1) and blocks a significant portion of translation, distinguishing it from the effects of rapamycin (Coffey et al., 2016).

- This compound does not directly bind to mTORC1. Instead, it binds to ubiquilins 1, 2, and 4. It's suggested that ubiquilin 2 activates mTORC1, and the knockdown of ubiquilins 2 and 4 reduces the effect of Cbz-B3A on 4EBP1 phosphorylation (Coffey et al., 2016).

- In terms of its cellular effects, Cbz-B3A slows the growth of certain human leukemia cell lines but is not cytotoxic. This highlights its potential therapeutic application in treating diseases where mTORC1 signaling is implicated, such as cancer, diabetes, and neurodegenerative disorders (Coffey et al., 2016).

特性

IUPAC Name |

benzyl N-[6-[[(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]hexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58N6O9/c1-33(2,3)48-30(44)39-26(20-17-23-37-28(40-31(45)49-34(4,5)6)41-32(46)50-35(7,8)9)27(42)36-21-15-10-11-16-22-38-29(43)47-24-25-18-13-12-14-19-25/h12-14,18-19,26H,10-11,15-17,20-24H2,1-9H3,(H,36,42)(H,38,43)(H,39,44)(H2,37,40,41,45,46)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGEWUYSTHGIDHO-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)NCCCCCCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)NCCCCCCNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-B3A | |

Citations

For This Compound

7

Citations

… Cbz-B3A exemplifies a novel strategy to inhibit mTORC1 signaling that might be exploited

for treating many human diseases. We propose that Cbz-B3A … Here we show that Cbz-B3A …

Number of citations: 38

www.jbc.org

Mammalian target of rapamycin complex 1 (mTORC1) is a master regulator of cell growth,

proliferation, survival, metabolism, and autophagy. Increases in mTORC1 activity have been …

Number of citations: 1

scholarworks.brandeis.edu

… Unfortunately that did not pan out, but I think we found something more interesting in Cbz-B3A.

You supported me in all of my research endeavors, and your door was always open for a …

Number of citations: 1

search.proquest.com

… Cbz-B3A (CB3A) is a novel small molecule inhibitor of mTORC1 signaling (24). CB3A

preferentially inhibits phosphorylation of 4EBP1 in HEK293T cells to block translation (Figure 5). …

Number of citations: 1

search.proquest.com

… Rapamycin and Cbz-B3A demonstrate the phosphorylation change in 4EBP1 and p70S6k

upon mTORC1 inhibition ........................................................................................ 22 Figure 1-12. …

Number of citations: 3

search.proquest.com

… On the other hand, the simple B3A-containing molecule Cbz-B3A (Figure 7B), which

lacks a specific affinity group, has been shown to block eIF4E-binding protein 1-dependent …

Number of citations: 145

portlandpress.com

A defining feature of adaptive immunity is the development of long-lived memory T cells to

curtail infection. Recent studies have identified a unique stem-like T-cell subset amongst …

Number of citations: 143

www.nature.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606444.png)

![N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide](/img/structure/B606445.png)